1-Methoxy-3-(1-naphthyl)urea
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Overview
Description
1-Methoxy-3-(1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group and a naphthyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-naphthyl)urea can be synthesized through the reaction of 1-naphthylisocyanate with methoxyamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(1-naphthyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, naphthoquinones, and dihydronaphthyl compounds .
Scientific Research Applications
1-Methoxy-3-(1-naphthyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- 1-Methoxy-1-methyl-3-(1-naphthyl)urea
- 1,3-Disubstituted ureas containing polycyclic fragments
- Naphthylisocyanate derivatives
Uniqueness: 1-Methoxy-3-(1-naphthyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
102613-41-2 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-methoxy-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C12H12N2O2/c1-16-14-12(15)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15) |
InChI Key |
BGCDZDCVCHZMTE-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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